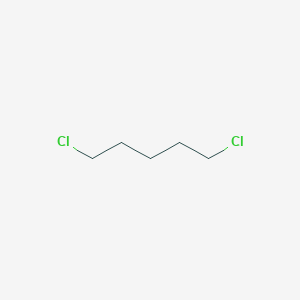

1,5-Dicloropentano

Descripción general

Descripción

It is a clear, colorless liquid with a molecular weight of 141.04 g/mol . This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Molecular Weight : 141.04 g/mol

- Boiling Point : 182 °C

- Melting Point : -72 °C

- Density : 1.10 g/cm³ at 20 °C

- Flash Point : 26 °C

- Solubility : Miscible with ethanol, ether, and chloroform; immiscible with water .

Organic Synthesis

1,5-Dichloropentane is primarily utilized in organic synthesis for the preparation of various compounds:

- Sulfide Synthesis : It is used to synthesize symmetrical sulfides by reacting with sodium sulfide. This reaction leads to the formation of thiane (tetrahydrothiopyran), which is significant in the production of sulfur-containing compounds .

- Chlorination Reactions : DCP serves as a chlorinating agent in various reactions, facilitating the introduction of chlorine into organic molecules. This property is particularly useful in creating intermediates for pharmaceuticals and agrochemicals.

Analytical Chemistry

In analytical applications, 1,5-dichloropentane is employed as a solvent and reagent:

- Gas Chromatography (GC) : DCP is used as a solvent in gas chromatography due to its volatility and ability to dissolve a wide range of organic compounds. Its purity level (≥98%) ensures reliable results in analytical procedures .

- Mass Spectrometry : It acts as a matrix for mass spectrometric analysis, assisting in the ionization of samples and improving detection sensitivity.

Research Applications

Recent studies have explored the use of 1,5-dichloropentane in various research contexts:

- Nerve Agent Detection : Research indicates that DCP can be part of sensor systems designed to detect organophosphorus nerve agents like sarin and soman. These sensors exhibit high sensitivity to these agents when combined with DCP as a solvent or carrier .

- Biological Studies : Investigations into the detoxification capacity of biological systems against nerve agents have utilized DCP to study cholinesterase activity changes following exposure to toxic compounds .

Case Study 1: Synthesis of Thiane

A study demonstrated the effectiveness of 1,5-dichloropentane in synthesizing thiane through a reaction with sodium sulfide. The resulting compound was characterized using NMR spectroscopy and mass spectrometry, confirming the structure and purity necessary for further applications in medicinal chemistry.

Case Study 2: Sensor Development for Nerve Agents

In another research project, scientists developed a sensor that incorporated DCP to enhance the detection of nerve agents. The sensor's sensitivity was tested against several organophosphorus compounds, showing promising results that could lead to advancements in chemical warfare detection technologies.

Mecanismo De Acción

Target of Action

1,5-Dichloropentane is a chemical compound with the formula Cl(CH2)5Cl . . It’s primarily used in chemical synthesis

Mode of Action

It has been shown to self-assemble into molecular lines on silicon substrates, which could potentially influence its interactions with biological targets .

Pharmacokinetics

The pharmacokinetic properties of 1,5-Dichloropentane, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Given its chemical structure, it’s likely to be lipophilic, which could influence its absorption and distribution within the body. More research is needed to confirm these properties .

Action Environment

The action of 1,5-Dichloropentane could potentially be influenced by various environmental factors. For example, its volatility and reactivity could be affected by temperature and pH. Additionally, its lipophilicity could influence its behavior in hydrophobic environments, such as within cell membranes .

Análisis Bioquímico

Cellular Effects

It has been shown to self-assemble into molecular lines on silicon substrates, which could potentially influence cellular function .

Temporal Effects in Laboratory Settings

It has a boiling point of 180°C and a melting point of -72°C , suggesting that it is stable under normal laboratory conditions.

Métodos De Preparación

1,5-Dichloropentane can be synthesized through several methods. One common method involves the reaction of tetrahydropyran with hydrogen chloride in the presence of a catalyst such as pyridine . The reaction is carried out at elevated temperatures, typically around 125°C, and involves the continuous passing of hydrogen chloride gas through the reaction mixture. The product is then separated and purified through distillation.

Análisis De Reacciones Químicas

1,5-Dichloropentane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as sodium sulfide to form symmetrical sulfides like tetrydrothiopyran (thiane).

Oxidation and Reduction:

Common Reagents and Conditions: Reagents such as sodium sulfide and conditions like elevated temperatures are commonly used in reactions involving 1,5-dichloropentane.

Comparación Con Compuestos Similares

1,5-Dichloropentane can be compared with other similar compounds such as:

1,4-Dichlorobutane: Similar in structure but with one less carbon atom, used in similar substitution reactions.

1,6-Dichlorohexane: Similar in structure but with one more carbon atom, also used in organic synthesis.

1,5-Diiodopentane: Similar in structure but with iodine atoms instead of chlorine, used in different types of chemical reactions.

1,5-Dichloropentane is unique due to its specific chain length and the presence of two chlorine atoms, which make it suitable for particular synthetic applications.

Actividad Biológica

1,5-Dichloropentane (DCP) is a halogenated organic compound that has garnered attention due to its biological activity and potential applications in various fields, including environmental science and toxicology. This article explores the biological activity of DCP, focusing on its toxicity, effects on biological systems, and potential therapeutic applications.

1,5-Dichloropentane is an aliphatic compound with the molecular formula C₅H₁₀Cl₂. Its structure consists of a five-carbon chain with chlorine atoms attached to the first and fifth carbon atoms. The compound is classified as a haloalkane, which are known for their reactivity and potential toxicity.

Toxicological Profile

Acute Toxicity:

1,5-Dichloropentane exhibits significant acute toxicity. Inhalation exposure can lead to central nervous system depression, characterized by symptoms such as narcosis and potential respiratory failure or cardiac arrest due to increased sensitivity to catecholamines . The compound has not been classified as harmful by ingestion due to a lack of evidence from animal or human studies, but it can cause irritation upon contact with skin or eyes .

Chronic Effects:

Long-term exposure to DCP is not thought to produce chronic health effects according to European classification directives. However, exposure should be minimized due to possible organ-specific injuries observed in severe cases of acute intoxication .

Biological Activity

Enzymatic Interactions:

Research indicates that 1,5-dichloropentane may interact with various enzymes, particularly those involved in the metabolism of haloalkanes. For instance, studies on haloalkane dehalogenases have shown that these enzymes can process compounds like DCP, leading to the release of less harmful products . The enzymatic activity varies significantly depending on the substrate; for example, dehalogenases have shown varying activity levels when interacting with different haloalkanes .

Sensitivity in Detection:

DCP has been studied as a potential sensor material for detecting nerve agents such as sarin and cyclosarin. Its chemical properties allow it to interact with these compounds, making it useful in developing detection technologies for chemical warfare agents .

Case Study 1: Environmental Impact Assessment

A study assessed the environmental impact of 1,5-dichloropentane in aquatic ecosystems. Results indicated that DCP could affect aquatic life by altering enzyme activities in fish species exposed to contaminated water sources. The compound's presence led to decreased cholinesterase activity, which is critical for nerve function in aquatic organisms .

Case Study 2: Therapeutic Applications

Another research effort explored the potential use of DCP derivatives in therapeutic settings. Modifications to the DCP structure were investigated for their ability to inhibit certain biological pathways involved in cancer progression. The findings suggested that specific analogs could effectively block pathways associated with tumor growth and metastasis .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₀Cl₂ |

| Acute Toxicity (LC50) | Varies by species; significant CNS effects |

| Enzymatic Activity | Active against various haloalkanes |

| Environmental Impact | Alters enzyme activities in aquatic life |

Propiedades

IUPAC Name |

1,5-dichloropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKDGROORAKTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022094 | |

| Record name | 1,5-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 1,5-Dichloropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.13 [mmHg] | |

| Record name | 1,5-Dichloropentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

628-76-2 | |

| Record name | 1,5-Dichloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-DICHLOROPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dichloropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DICHLOROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N4A5V83WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,5-Dichloropentane?

A1: 1,5-Dichloropentane has the molecular formula C5H10Cl2 and a molecular weight of 141.05 g/mol. []

Q2: Is there any structural information available for 1,5-Dichloropentane complexed with other molecules?

A2: Yes, research has explored the structure of 1,5-Dichloropentane-urea complexes. []

Q3: Are there studies on the heat capacity of 1,5-Dichloropentane?

A3: Yes, the heat capacities of 1,5-Dichloropentane have been measured at various temperatures. Researchers observed a temperature dependence of the heat capacity. []

Q4: How does 1,5-Dichloropentane interact with silicon surfaces?

A4: Studies employing Scanning Tunneling Microscopy (STM) revealed that 1,5-Dichloropentane molecules physisorb onto silicon (100)-2x1 surfaces. Interestingly, these molecules self-assemble into linear structures perpendicular to the silicon dimer rows. This assembly process, termed Dipole-Directed Assembly (DDA), is driven by dipole interactions between the molecules. []

Q5: Can 1,5-Dichloropentane be used in organic synthesis?

A5: Yes, 1,5-Dichloropentane serves as a valuable reagent in organic synthesis. For example, it acts as a starting material for preparing a dienediol acetonide, a key intermediate in the synthesis of the natural product (+)-obolactone. [] Additionally, it is used in the synthesis of aromatic polyethers using phase transfer catalysis. []

Q6: Does 1,5-Dichloropentane exhibit any catalytic properties?

A6: While 1,5-Dichloropentane itself may not function as a catalyst, it plays a crucial role in the synthesis of catalysts. For instance, it is used in the preparation of quaternary ammonium gemini fluorinated surfactants, which demonstrate high surface activity and low critical micelle concentration. []

Q7: What is the impact of 1,5-Dichloropentane on hepatic triglyceride secretion?

A7: Research indicates that 1,5-Dichloropentane, along with other dichloroalkanes, can inhibit hepatic triglyceride secretion in a dose-dependent manner, both in vivo and in vitro. This effect appears to be correlated with the lipid solubility of the compound. []

Q8: Can microorganisms degrade 1,5-Dichloropentane?

A8: Yes, certain Actinomycete-like bacteria can degrade 1,5-Dichloropentane. This characteristic has been harnessed to develop a microbial bioassay for detecting halogenated hydrocarbons in water samples. []

Q9: Does 1,5-Dichloropentane pose any environmental risks?

A9: While specific ecotoxicological data might require further investigation, the potential environmental impact of 1,5-Dichloropentane should be considered, particularly regarding its release into water bodies. []

Q10: How does 1,5-Dichloropentane affect the permeability of butyl rubber composites?

A10: Studies investigating the impact of 1,5-Dichloropentane on biaxially stretched butyl rubber composite barriers revealed a decrease in breakthrough time due to reduced barrier thickness. Additionally, the steady-state permeation rate is influenced by both the tensile strain and barrier thickness reduction. []

Q11: What analytical techniques are employed to study 1,5-Dichloropentane?

A11: Various analytical methods are used to study 1,5-Dichloropentane and its interactions, including:

- Scanning Tunneling Microscopy (STM): To visualize the self-assembly of 1,5-Dichloropentane molecules on silicon surfaces. []

- Gas Chromatography (GC): To separate and quantify 1,5-Dichloropentane in mixtures, often coupled with detectors like Surface Acoustic Wave (SAW) devices for enhanced sensitivity. []

- Differential Scanning Microcalorimetry (DSC): To determine the heat capacity of 1,5-Dichloropentane at different temperatures. []

- Ion Selective Electrodes (ISE): Used in conjunction with microbial sensors to detect the release of halogen ions during the biodegradation of 1,5-Dichloropentane. []

Q12: Are there any ongoing efforts to find safer alternatives to 1,5-Dichloropentane?

A12: The research highlights the need for investigating alternative compounds with potentially lower environmental impact and toxicity profiles compared to 1,5-Dichloropentane. []

Q13: How can research infrastructure and resources be leveraged for further studies on 1,5-Dichloropentane?

A13: Continued research on 1,5-Dichloropentane can benefit from advanced computational chemistry tools, high-resolution analytical techniques, and interdisciplinary collaborations to delve deeper into its properties and applications. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.